molecular formula C25H28F3N3O6 B1677982 PQ1 Succinate CAS No. 955995-51-4

PQ1 Succinate

Cat. No. B1677982
M. Wt: 523.5 g/mol
InChI Key: XFEIMRMBZQODRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PQ1 Succinate, also known as N1-[6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,3-propanediamine butanedioic acid salt, is a gap junction enhancer . It acts by restoring Gap Junctional Intercellular Communication (GJIC) and increasing connexin expression in breast cancer cell lines while not affecting normal mammary cells .


Molecular Structure Analysis

The molecular structure of PQ1 Succinate can be found in databases like the RCSB PDB . The exact mass of PQ1 Succinate is 523.19 and its molecular weight is 523.509 .


Physical And Chemical Properties Analysis

PQ1 Succinate is a white to brown powder . It is soluble in DMSO at 15 mg/mL to form a clear solution .

Safety And Hazards

PQ1 Succinate may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

While the future directions of PQ1 Succinate research are not explicitly mentioned in the search results, one study suggests that PQ1 Succinate might interact with various membrane and nuclear targets to enhance gap junctions, inhibit nucleoside transport, and block cytokinesis . This suggests potential future research directions in understanding these interactions and their implications in cancer treatment.

Relevant Papers One relevant paper is “Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro” published in the International Journal of Oncology . The paper discusses the bioactivity of PQ1 Succinate and its potential as an antitumor drug .

properties

IUPAC Name

butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEIMRMBZQODRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PQ1 Succinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PQ1 Succinate
Reactant of Route 2
PQ1 Succinate
Reactant of Route 3
PQ1 Succinate
Reactant of Route 4
PQ1 Succinate
Reactant of Route 5
Reactant of Route 5
PQ1 Succinate
Reactant of Route 6
PQ1 Succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.